molecular formula C13H13NO B13763957 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI)

1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI)

Cat. No.: B13763957
M. Wt: 199.25 g/mol
InChI Key: WVOMXVUXVVWHQB-CHWSQXEVSA-N
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Description

1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) is a complex organic compound with a unique structure that includes a naphthalene ring system

Preparation Methods

The synthesis of 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:

    Reduction: The reduction of acenaphthylene derivatives to form the dihydro compound.

    Amination: Introduction of the methylamino group through nucleophilic substitution reactions.

    Hydroxylation: Addition of the hydroxyl group to the naphthalene ring system.

Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) can be compared with other similar compounds, such as:

    1,2-Acenaphthylenediamine: A related compound with two amino groups instead of one methylamino group.

    1,2-Acenaphthylenedione: An oxidized derivative with two carbonyl groups.

    3-Acenaphthyleneacetic acid: A compound with an acetic acid functional group attached to the naphthalene ring.

These similar compounds share structural features with 1-Acenaphthylenol,1,2-dihydro-2-(methylamino)-,(1R,2R)-(9CI) but differ in their functional groups and chemical properties, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(1R,2R)-2-(methylamino)-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C13H13NO/c1-14-12-9-6-2-4-8-5-3-7-10(11(8)9)13(12)15/h2-7,12-15H,1H3/t12-,13-/m1/s1

InChI Key

WVOMXVUXVVWHQB-CHWSQXEVSA-N

Isomeric SMILES

CN[C@H]1[C@@H](C2=CC=CC3=C2C1=CC=C3)O

Canonical SMILES

CNC1C(C2=CC=CC3=C2C1=CC=C3)O

Origin of Product

United States

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